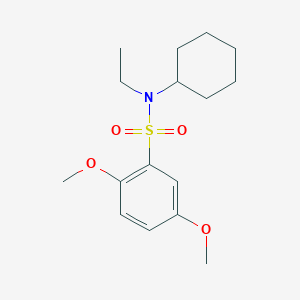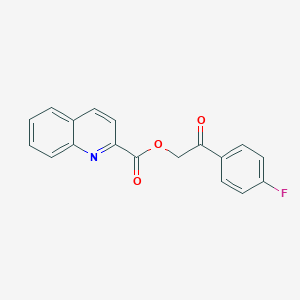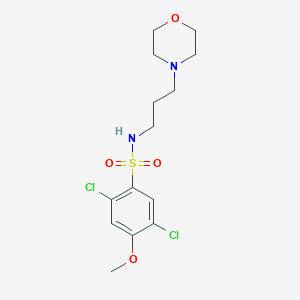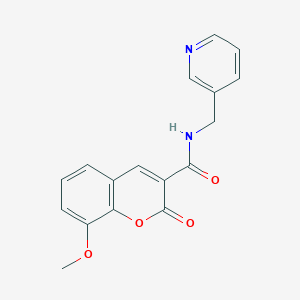
2-(4-Methylphenyl)-2-oxoethyl quinoline-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Methylphenyl)-2-oxoethyl quinoline-2-carboxylate, also known as MQC, is a chemical compound that belongs to the family of quinoline-2-carboxylates. It has been widely studied for its potential applications in scientific research, particularly in the fields of biochemistry and pharmacology.
Mechanism of Action
The mechanism of action of 2-(4-Methylphenyl)-2-oxoethyl quinoline-2-carboxylate is not fully understood, but it is believed to involve the binding of the compound to specific target molecules in cells, such as metal ions or enzymes. This binding can result in a variety of biochemical and physiological effects, including changes in cellular signaling pathways, gene expression, and protein function.
Biochemical and Physiological Effects
2-(4-Methylphenyl)-2-oxoethyl quinoline-2-carboxylate has been shown to have a variety of biochemical and physiological effects, including the inhibition of metalloproteases, which are enzymes that play a key role in a variety of cellular processes. It has also been shown to have anti-inflammatory and anti-tumor properties, as well as the ability to induce apoptosis, or programmed cell death, in cancer cells.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 2-(4-Methylphenyl)-2-oxoethyl quinoline-2-carboxylate in lab experiments is its selectivity for specific target molecules, such as metal ions or enzymes. This selectivity allows for more precise and accurate measurements of these molecules in cells and tissues.
However, there are also some limitations to using 2-(4-Methylphenyl)-2-oxoethyl quinoline-2-carboxylate in lab experiments. For example, its fluorescent properties can be affected by various environmental factors, such as pH and temperature, which can make it difficult to obtain consistent and reproducible results.
Future Directions
There are several potential future directions for research on 2-(4-Methylphenyl)-2-oxoethyl quinoline-2-carboxylate. One area of interest is the development of new drugs based on the compound's anti-inflammatory and anti-tumor properties. Another area of interest is the development of new fluorescent probes based on 2-(4-Methylphenyl)-2-oxoethyl quinoline-2-carboxylate for the detection of other target molecules in cells and tissues. Additionally, further research is needed to fully understand the mechanism of action of 2-(4-Methylphenyl)-2-oxoethyl quinoline-2-carboxylate and its potential applications in scientific research.
Synthesis Methods
2-(4-Methylphenyl)-2-oxoethyl quinoline-2-carboxylate can be synthesized using a variety of methods, including the reaction of 2-chloroquinoline-3-carboxylic acid with 4-methylphenylglycine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting product is then treated with ethyl chloroformate to yield 2-(4-Methylphenyl)-2-oxoethyl quinoline-2-carboxylate.
Scientific Research Applications
2-(4-Methylphenyl)-2-oxoethyl quinoline-2-carboxylate has been studied extensively for its potential applications in scientific research. One of the major areas of interest is its use as a fluorescent probe for the detection of metal ions such as zinc, copper, and iron. 2-(4-Methylphenyl)-2-oxoethyl quinoline-2-carboxylate has been shown to selectively bind to these metal ions, resulting in a fluorescence emission that can be easily detected and quantified.
In addition, 2-(4-Methylphenyl)-2-oxoethyl quinoline-2-carboxylate has also been studied for its potential applications in the development of new drugs for the treatment of various diseases. For example, it has been shown to have anti-inflammatory and anti-tumor properties, making it a potential candidate for the development of new drugs for the treatment of cancer and other inflammatory diseases.
properties
Product Name |
2-(4-Methylphenyl)-2-oxoethyl quinoline-2-carboxylate |
|---|---|
Molecular Formula |
C19H15NO3 |
Molecular Weight |
305.3 g/mol |
IUPAC Name |
[2-(4-methylphenyl)-2-oxoethyl] quinoline-2-carboxylate |
InChI |
InChI=1S/C19H15NO3/c1-13-6-8-15(9-7-13)18(21)12-23-19(22)17-11-10-14-4-2-3-5-16(14)20-17/h2-11H,12H2,1H3 |
InChI Key |
KJVNEWAKZITXLO-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)COC(=O)C2=NC3=CC=CC=C3C=C2 |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)COC(=O)C2=NC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(3-Cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl]-4-methylbenzoic acid](/img/structure/B279034.png)
![1-[(3,4-Dimethoxyphenyl)sulfonyl]-4-(3,5-dimethylphenyl)piperazine](/img/structure/B279036.png)
![1-[(4-tert-butylphenyl)sulfonyl]-5-methyl-1H-1,2,3-benzotriazole](/img/structure/B279037.png)
![1-[(6,8-dibromo-2-oxo-2H-chromen-3-yl)carbonyl]-4-piperidinecarboxamide](/img/structure/B279038.png)
![2,6-Dimethyl-4-[(4-propoxyphenyl)sulfonyl]morpholine](/img/structure/B279045.png)


![2-isopropyl-1-[(2,3,5,6-tetramethylphenyl)sulfonyl]-1H-imidazole](/img/structure/B279050.png)





